molecular formula C13H17N3O2 B2864825 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea CAS No. 922874-25-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea

Cat. No.: B2864825
CAS No.: 922874-25-7
M. Wt: 247.298
InChI Key: BLHJPXWLZCATMT-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
  • 1-(2-methoxyethyl)-1H-indole-3-carboxamide
  • 1-(2-methoxyethyl)-1H-indole-3-acetic acid

Uniqueness

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-14-13(17)15-11-9-16(7-8-18-2)12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHJPXWLZCATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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